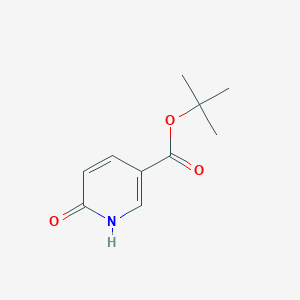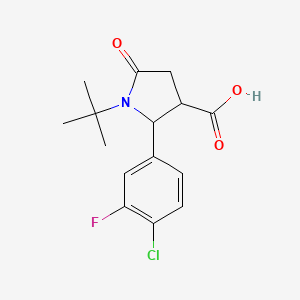
3-Brom-5-Cyclobutyl-1,2,4-oxadiazol
Übersicht
Beschreibung
3-Bromo-5-cyclobutyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antimikrobielle Wirkstoffe
Der 1,2,4-Oxadiazol-Kern, zu dem 3-Brom-5-Cyclobutyl-1,2,4-oxadiazol gehört, wurde umfassend auf seine antimikrobiellen Eigenschaften untersucht . Diese Verbindungen haben sich als potenzielle antiinfektiöse Mittel mit Aktivität gegen eine Reihe von Bakterien, Viren und anderen Krankheitserregern erwiesen. Die Brom- und Cyclobutylgruppen können diese Eigenschaften weiter verstärken, wodurch diese Verbindung zu einem Kandidaten für die Entwicklung neuer antimikrobieller Medikamente wird.
Landwirtschaft: Pflanzenschutz
In der Landwirtschaft sind Oxadiazol-Derivate für ihre herbiziden, insektiziden und fungiziden Aktivitäten bekannt . This compound könnte als Pflanzenschutzmittel untersucht werden, das möglicherweise ein neues Werkzeug zur Bekämpfung von Schädlingen und Krankheiten bietet, die Nutzpflanzen befallen, und somit zur Ernährungssicherheit beiträgt.
Materialwissenschaft: Optoelektronische Geräte
Oxadiazole sind vielversprechende Bausteine für materialwissenschaftliche Anwendungen, darunter OLEDs (organische Leuchtdioden) und andere optoelektronische Geräte . Die einzigartige Struktur von This compound könnte beim Design von Materialien mit spezifischen elektronischen Eigenschaften wie Ladungstransport oder Lichtemission genutzt werden.
Biochemie: Enzyminhibition
Der Oxadiazol-Ring ist ein häufiges Motiv in Enzyminhibitoren. This compound könnte als Leitstruktur bei der Entwicklung neuer Inhibitoren dienen, die auf Enzyme abzielen, die für das Überleben von Krankheitserregern oder Krebszellen entscheidend sind .
Pharmakologie: Krebsforschung
1,3,4-Oxadiazole haben ein breites Spektrum biologischer Aktivität gezeigt, darunter Antitumoreigenschaften . Als strukturell einzigartiges Derivat kann This compound auf seine zytotoxischen Wirkungen gegen verschiedene Krebszelllinien untersucht werden, was möglicherweise zur Entwicklung neuer Krebsmedikamente führt.
Wirkmechanismus
In terms of the mode of action, 1,2,4-oxadiazole derivatives can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates while being resistant toward metabolism by hydrolytic esterase and peptidase enzymes .
As for the environmental factors, the storage temperature can influence the stability of these compounds .
Biochemische Analyse
Biochemical Properties
3-Bromo-5-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds. Additionally, it can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in oxidative stress response and inflammation.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can modulate the activity of transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can change over time. This compound exhibits stability under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can have lasting effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These effects are dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole is effective without causing significant toxicity .
Metabolic Pathways
3-Bromo-5-cyclobutyl-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The effects of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular homeostasis.
Transport and Distribution
The transport and distribution of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can affect its activity and function, as it can interact with different biomolecules in specific cellular environments.
Subcellular Localization
The subcellular localization of 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The effects of this compound on subcellular localization are essential for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-bromo-5-cyclobutyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTMGFYKJQTKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)



![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)



